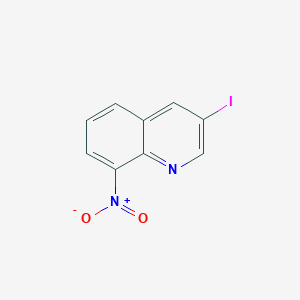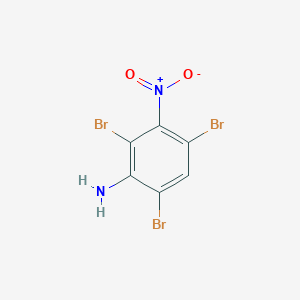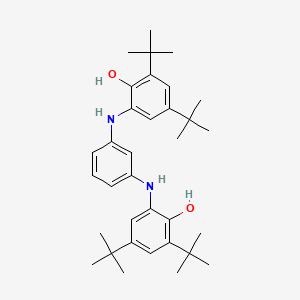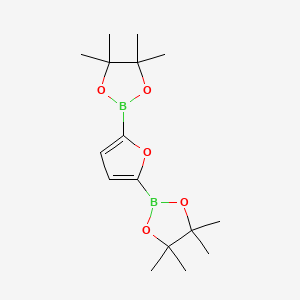
3,6-Dimethylpicolinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethylpicolinonitrile, also known as 2-Cyano-3,6-dimethylpyridine, is a chemical compound with the molecular formula C8H8N2 and a molecular weight of 132.16 . It is used for scientific research and development .
Physical And Chemical Properties Analysis
3,6-Dimethylpicolinonitrile has a boiling point of 260°C at 760 mmHg . More detailed physical and chemical properties would require experimental determination or computational modeling .
Applications De Recherche Scientifique
Nitrification Inhibitors in Agriculture
Nitrification inhibitors, such as 3,4-Dimethylpyrazole phosphate (DMPP), have demonstrated significant benefits in agricultural practices. DMPP is recognized for its ability to reduce nitrate leaching and nitrous oxide emissions, thereby enhancing nitrogen use efficiency in fertilizers. Studies have highlighted DMPP's effectiveness in inhibiting nitrification, which leads to improved crop yields and a reduction in environmental pollution from agricultural activities (Zerulla et al., 2001).
Green Chemistry and Organic Synthesis
The use of green chemistry principles in synthesizing compounds is exemplified by the application of ionic liquids in organic reactions. For instance, the preparation of coumarin derivatives using ionic liquids showcases an innovative approach to chemical synthesis that minimizes environmental impact while demonstrating the versatility of nitrile-containing compounds in creating valuable chemical products (Verdía et al., 2017).
Medical Imaging and Alzheimer's Disease Research
In the medical field, compounds like [18F]FDDNP, a derivative of nitrile-containing chemicals, have been utilized in positron emission tomography (PET) imaging to detect and localize neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This application underscores the potential of nitrile derivatives in advancing diagnostic techniques and contributing to the understanding of neurodegenerative diseases (Shoghi-Jadid et al., 2002).
Antimicrobial Studies
Research into the antimicrobial properties of novel compounds has led to the discovery of bis-[1,3,4]thiadiazole and bis-thiazole derivatives with potential applications in combating microbial infections. These studies not only highlight the biological activity of nitrile-based compounds but also their potential as scaffolds for developing new antimicrobial agents (Kheder & Mabkhot, 2012).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3,6-dimethylpyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-3-4-7(2)10-8(6)5-9/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZCKTXCBOLZIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10479248 |
Source


|
| Record name | 3,6-Dimethylpicolinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethylpicolinonitrile | |
CAS RN |
68164-77-2 |
Source


|
| Record name | 3,6-Dimethylpicolinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one](/img/structure/B1314854.png)

![2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1314859.png)




![2-[4-(Trifluoromethoxy)phenyl]oxirane](/img/structure/B1314871.png)



